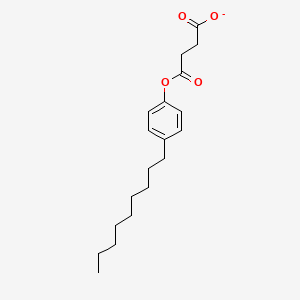
4-(4-Nonylphenoxy)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nonylphenoxy)-4-oxobutanoate is an organic compound that belongs to the class of alkylphenols. Alkylphenols are known for their diverse applications in various industries, including the production of detergents, lubricants, and polymers. This compound is characterized by the presence of a nonylphenoxy group attached to a butanoate moiety, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nonylphenoxy)-4-oxobutanoate typically involves the alkylation of phenol with nonyl groups, followed by esterification with butanoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the alkylation process. The esterification step may require the use of dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to optimize yield and purity. The process may also involve purification steps like distillation or recrystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Nonylphenoxy)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenoxy derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(4-Nonylphenoxy)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of endocrine disruption.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is utilized in the formulation of surfactants, lubricants, and plasticizers, contributing to the development of various industrial products.
Mécanisme D'action
The mechanism of action of 4-(4-Nonylphenoxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to estrogen receptors, mimicking the effects of natural estrogens and disrupting normal hormonal functions. This interaction can lead to various biological effects, including alterations in gene expression and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nonylphenol: A closely related compound with similar estrogenic properties.
4-Octylphenol: Another alkylphenol with comparable chemical behavior.
Bisphenol A: A well-known endocrine disruptor with structural similarities.
Uniqueness
4-(4-Nonylphenoxy)-4-oxobutanoate stands out due to its specific structural features, which confer unique reactivity and biological activity
Propriétés
Numéro CAS |
755694-99-6 |
|---|---|
Formule moléculaire |
C19H27O4- |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-(4-nonylphenoxy)-4-oxobutanoate |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)23-19(22)15-14-18(20)21/h10-13H,2-9,14-15H2,1H3,(H,20,21)/p-1 |
Clé InChI |
KOBYPVOEYMBDGN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


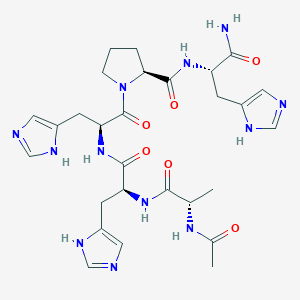
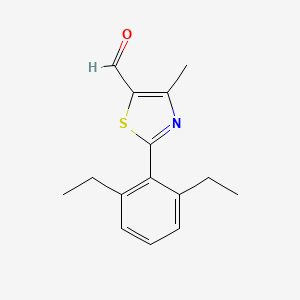
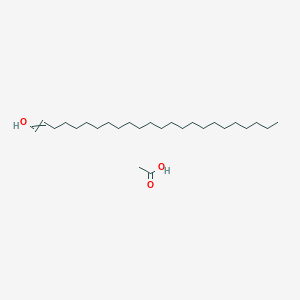
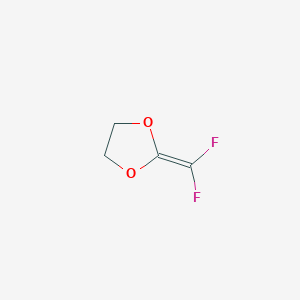
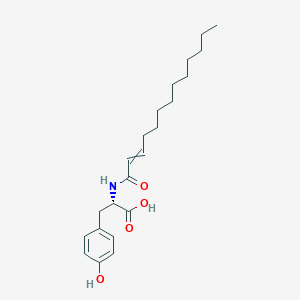
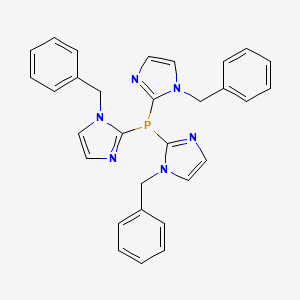
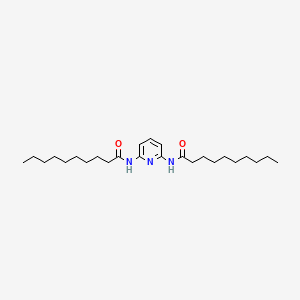
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)

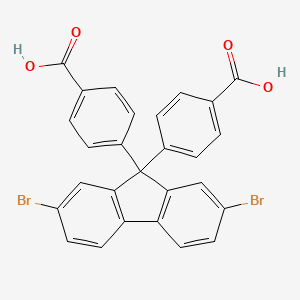
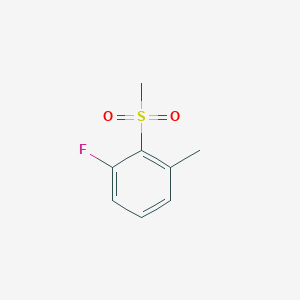
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)
